Product packaging for Methyl 2-methylcyclopentanecarboxylate(Cat. No.:)

Methyl 2-methylcyclopentanecarboxylate

Cat. No.: B8525859
M. Wt: 142.20 g/mol
InChI Key: GGIOAOSNSKGXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methylcyclopentanecarboxylate is a valuable ester derivative used primarily as a versatile building block in organic synthesis and pharmaceutical research. Compounds with this core structure are frequently employed as intermediates in the synthesis of more complex molecules, particularly those requiring a chiral cyclopentane scaffold. Its structure, featuring both an ester group and a chiral center at the 2-position, makes it a precursor for developing active pharmaceutical ingredients (APIs), fragrances, and agrochemicals. The reactive ester group can be readily hydrolyzed to the corresponding acid, reduced to an alcohol, or used in condensation reactions, allowing for diverse structural modifications. The chiral nature of the molecule is critical for producing enantiomerically pure compounds, which is a fundamental requirement in modern drug development. This product is intended for research and development purposes in a controlled laboratory setting. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B8525859 Methyl 2-methylcyclopentanecarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

methyl 2-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C8H14O2/c1-6-4-3-5-7(6)8(9)10-2/h6-7H,3-5H2,1-2H3

InChI Key

GGIOAOSNSKGXRW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 Methylcyclopentanecarboxylate and Its Chiral Derivatives

Stereoselective Synthesis Approaches to Methyl 2-Methylcyclopentanecarboxylate

Stereoselective strategies are crucial for accessing specific isomers of this compound. These approaches can be broadly categorized into enantioselective methods, which establish the absolute stereochemistry of the chiral centers, and diastereoselective methods, which control the relative stereochemistry.

The creation of enantiomerically enriched cyclopentane (B165970) derivatives often relies on asymmetric catalysis or the use of chiral auxiliaries to influence the formation of stereocenters.

A powerful strategy for constructing chiral cyclopentane rings involves a cascade reaction initiated by an asymmetric conjugate addition (Michael addition), followed by an intramolecular cyclization. researchgate.netaalto.fi This approach builds the carbocyclic frame and sets the key stereocenters in a single, efficient operation.

Organocatalysis has emerged as a particularly effective tool for this transformation. Chiral amines, such as pyrrolidine (B122466) analogues, can activate α,β-unsaturated aldehydes towards nucleophilic attack via enamine formation, enabling highly selective Michael reactions. rsc.orgorganic-chemistry.org For instance, an asymmetric organocatalytic Michael addition–cyclization cascade has been developed using cyclopentane-1,2-dione as the Michael donor and α,β-unsaturated aldehydes as acceptors, yielding bicyclic hemiacetals with excellent yields and enantioselectivities. researchgate.netaalto.fi Similarly, tandem asymmetric Michael-addition/cyclization of 1,3-dicarbonyl compounds to β,γ-unsaturated α-ketoesters can be catalyzed by chiral phosphoric acids to construct enantioenriched frameworks. rsc.org

Another approach utilizes metal-based catalysis. Asymmetric conjugate additions of organometallic reagents, such as dialkylzincs, to unsaturated Michael acceptors can generate chiral enolates with high enantiomeric purity. beilstein-journals.org These reactive intermediates can then be trapped intramolecularly to forge the cyclopentane ring, effectively translating the stereochemistry from the initial addition step to the final cyclic product. The synthesis of highly functionalized chiral cyclopentanes has been achieved through catalytic enantio- and diastereoselective double Michael addition reactions. nih.gov

Catalyst TypeReactantsKey FeaturesOutcome
Chiral Phosphoric AcidCyclic 1,3-dicarbonyl compounds and β,γ-unsaturated α-ketoestersTandem Michael-addition/cyclizationEnantioenriched 9-alkyl tetrahydroxanthenones in high yields and good to high enantioselectivities. rsc.org
Chiral Diphenylprolinol TMS Etherα,β-Unsaturated aldehydes and bromomalonatesOrganocatalytic cascade Michael-alkylationChiral cyclopropanes with high enantio- (90–98% ee) and diastereoselectivities (>30:1 dr). organic-chemistry.org
Chiral NHC Ligand/Metal ComplexDialkylzinc reagents and unsaturated acylimidazolesAsymmetric conjugate addition to form chiral zinc enolatesDensely substituted acylimidazoles with high enantiomeric purity. beilstein-journals.org
Chiral AminesCyclopentane-1,2-dione and α,β-unsaturated aldehydesOrganocatalytic Michael addition-cyclization cascadeBicyclic hemiacetals in excellent yields and enantioselectivities. researchgate.netaalto.fi

Instead of building the ring from an acyclic precursor via a conjugate addition, enantioselective cyclizations can form the chiral cyclopentane ring directly from a suitably functionalized substrate. These reactions are mediated by chiral catalysts that create a chiral environment, influencing the stereochemical outcome of the ring-closing step.

One notable example is the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids. nih.gov This method, utilizing a chiral phosphinooxazoline/nickel complex, produces highly functionalized chiral cyclopent-2-enones containing a quaternary stereocenter with generally high enantioselectivities (80–94% ee). nih.gov Although this produces a cyclopentenone, it represents a powerful strategy for accessing the core chiral cyclopentane scaffold.

Another innovative approach is the decarboxylative Nazarov cyclization. This method uses optically active cyclic enol carbonates, prepared from optically pure propargyl alcohols, which undergo a Lewis acid-catalyzed cyclization. researchgate.net This process achieves a highly efficient transfer of chirality from the starting material to the 2-cyclopentenone product, with chirality transfer rates often exceeding 90%. researchgate.net

Reaction TypeCatalyst SystemSubstrateProduct TypeKey Finding
Desymmetrizing Arylative CyclizationChiral phosphinooxazoline/nickel complexAlkynyl malonate esters and arylboronic acidsChiral cyclopent-2-enonesGood yields (73–92%) and high enantioselectivities (80–94% ee) are achieved. nih.gov
Decarboxylative Nazarov CyclizationLewis Acid (e.g., B(C₆F₅)₃)Optically active cyclic enol carbonatesChiral 2-cyclopentenonesExcellent yields (65->99%) and highly efficient chirality transfer (82->99%) are observed. researchgate.net

Diastereoselective control is achieved when a pre-existing chiral center in a molecule influences the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over others. In the context of this compound synthesis, if a chiral center is already present (for example, the methyl-bearing carbon), it can direct the stereochemistry of subsequent bond formations.

This principle is evident in the Ireland-Claisen rearrangement of allylic esters of 2-methylcyclopentanecarboxylic acid, where the methyl substituent on the ring sterically biases the rearrangement. researchgate.net The steric demand of this group forces the reaction to proceed through a specific transition state, controlling the facial selectivity of the C-C bond formation. researchgate.net Similarly, in certain intramolecular rearrangements, substituents on a ring will preferentially occupy pseudoequatorial positions in the chair-like transition state to minimize steric strain, thereby directing the stereochemical course of the reaction. nih.gov Another example is the Kulinkovich hydroxycyclopropanation of alkenes that possess a stereocenter in the allylic position, which can proceed with good diastereoselectivity, demonstrating the directing effect of an existing chiral center. rsc.org

The Ireland-Claisen rearrangement is a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. wikipedia.org This reaction proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate and is known for its high degree of stereoselectivity, which is dictated by the geometry of the enolate and the chair-like transition state of the rearrangement. utexas.eduorganic-chemistry.org

The high stereoselectivity is attributed to the preferential formation of a kinetic enolate, which then rearranges through a favored chair-like transition state. utexas.edu This methodology has been successfully applied to control the stereochemistry of up to four asymmetric centers in complex molecule synthesis. utexas.edu

Facial selectivity refers to the preferential attack of a reagent on one of the two faces of a planar molecule or functional group. In the Ireland-Claisen rearrangement of allylic esters derived from 2-methylcyclopentanecarboxylic acid, the existing stereocenter at the 2-position exerts profound control over the facial selectivity of the rearrangement.

Studies on ketene silyl acetals derived from various allylic 2-methylcyclopentanecarboxylates have demonstrated this principle. researchgate.net It was found that the methyl substituent on the cyclopentane ring is sterically demanding enough to bias the transfer of the allylic fragment almost exclusively to the re-face of the enolate. researchgate.net This results in complete facial selectivity for the rearrangement. researchgate.netutexas.edu For example, while (Z)- and (E)-crotyl systems yielded different ratios of product diastereomers (2:1 and 1:2, respectively), both proceeded with complete facial selectivity, demonstrating the powerful directing effect of the ring's methyl group. researchgate.net

Substrate (Allylic Ester of 2-Methylcyclopentanecarboxylic Acid)Facial SelectivityDiastereomeric Ratio of ProductReference
Prenyl 2-methylcyclopentanecarboxylateCompleteNot specified researchgate.net
(Z)-Crotyl 2-methylcyclopentanecarboxylateComplete2:1 researchgate.net
(E)-Crotyl 2-methylcyclopentanecarboxylateComplete1:2 researchgate.net

Diastereoselective Ireland-Claisen Rearrangement of 2-Methylcyclopentanecarboxylic Acid Derivatives

Ring Contraction and Rearrangement Strategies for Cyclopentanecarboxylate Scaffolds

Ring contraction reactions of six-membered rings provide a powerful and direct route to substituted cyclopentane derivatives. These methods often proceed with a high degree of stereochemical control, making them particularly valuable for the synthesis of chiral molecules like this compound.

The Favorskii rearrangement is a well-established method for the ring contraction of α-halo cyclic ketones to form cycloalkanecarboxylic acid derivatives. wikipedia.orgnumberanalytics.com When applied to α-halo cyclohexanones, this reaction yields cyclopentanecarboxylic acids and their esters. wikipedia.org The reaction is typically initiated by a base, such as sodium methoxide (B1231860), which facilitates the formation of a cyclopropanone (B1606653) intermediate from an α-haloketone. wikipedia.org Subsequent nucleophilic attack by an alkoxide on the cyclopropanone leads to the ring-contracted ester product. wikipedia.org

The mechanism of the Favorskii rearrangement is thought to proceed through the formation of an enolate on the side of the ketone away from the halogen atom. wikipedia.org This enolate then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. wikipedia.org The attack of a nucleophile, such as a methoxide ion, on the carbonyl carbon of this intermediate leads to the cleavage of a carbon-carbon bond and the formation of the more stable carbanion, which is then protonated to yield the final ring-contracted product. wikipedia.org

In the context of synthesizing this compound, the starting material would ideally be a 2-chloro-3-methylcyclohexanone. The regioselectivity of the ring opening of the bicyclic intermediate derived from methyl-substituted α-chlorocyclohexanones is a critical factor in determining the final product distribution. A study on the reaction of methyl-substituted α-chlorocyclohexanones with diethyl sodiomalonate, a Favorskii-type rearrangement, provides insights into the regiochemical outcome. While this study focused on the formation of methylcyclopentyl ethanones, the principles of regioselectivity in the ring-opening of the cyclopropanol (B106826) intermediates are applicable. The cleavage of the cyclopropanone intermediate generally occurs to form the more stable carbanion, which is influenced by the position of the methyl substituent.

Starting MaterialProduct(s)ObservationsReference
2-chloro-4-methylcyclohexanone1-(3-methylcyclopentyl)ethanoneThe reaction proceeded with high regioselectivity.
2-chloro-5-methylcyclohexanoneMixture of cis- and trans-1-(2-methylcyclopentyl)ethanoneThe reaction showed less regioselectivity compared to the 4-methyl isomer.
2-chloro-2-methylcyclohexanoneSubstitution products onlyNo ring contraction was observed.

This table presents data from a Favorskii-type rearrangement using diethyl sodiomalonate, which informs the potential outcomes for the synthesis of this compound.

For the synthesis of this compound, the Favorskii rearrangement of a suitable 2-halo-3-methylcyclohexanone with sodium methoxide would be the most direct approach. The stereochemical outcome of the reaction is influenced by the conformation of the enolate intermediate and the stereochemistry of the starting haloketone. nih.gov Theoretical studies have investigated the stereochemistry of the Favorskii reaction, suggesting that both inversion and retention of configuration at the carbon bearing the halogen are possible, depending on the substrate and reaction conditions. nih.govresearchgate.net

Besides the Favorskii rearrangement, other ring contraction methodologies can be envisioned for the synthesis of the 2-methylcyclopentanecarboxylate scaffold from cyclohexane (B81311) precursors.

The Wolff rearrangement of α-diazoketones offers a powerful method for one-carbon ring contraction. wikipedia.orgorganic-chemistry.org This reaction proceeds through a ketene intermediate, which can be trapped by a nucleophile, such as methanol (B129727), to yield the corresponding ester. wikipedia.org For the synthesis of this compound, this would involve the preparation of 2-diazo-3-methylcyclohexanone. Photochemical or thermal decomposition of this α-diazoketone would lead to a 1,2-rearrangement, extruding nitrogen gas and forming a ketene. wikipedia.org Trapping this ketene with methanol would then yield the desired this compound. The Wolff rearrangement is known to proceed with retention of configuration of the migrating group, which could be exploited for the synthesis of chiral derivatives. wikipedia.org

Another potential route is the Tiffeneau-Demjanov rearrangement , which involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to produce a ring-expanded or, in some cases, a ring-contracted ketone. wikipedia.orgnumberanalytics.com A variation of this rearrangement could be adapted to achieve ring contraction. For instance, a suitably substituted 2-methylcyclohexane derivative with an amino alcohol functionality could be induced to undergo a rearrangement to a 2-methylcyclopentanecarbaldehyde. Subsequent oxidation and esterification would then lead to the target molecule. The Tiffeneau-Demjanov rearrangement is known to be applicable to the synthesis of five, six, and seven-membered rings. wikipedia.org

Multi-Step Linear and Convergent Synthetic Pathways

Multi-step synthetic sequences, both linear and convergent, provide versatile and controllable routes to this compound, allowing for the precise introduction of functional groups and stereocenters.

A common and reliable strategy involves the stepwise functionalization of a pre-existing cyclopentane ring. A key precursor for this approach is 2-methylcyclopentanecarboxylic acid. This acid can be synthesized through various methods, including the catalytic hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid. eurekaselect.com The latter can be prepared via a practical three-step procedure. eurekaselect.com

Once 2-methylcyclopentanecarboxylic acid is obtained, the final step is the esterification to yield this compound. A widely used and efficient method for this transformation is the Fischer-Speier esterification . masterorganicchemistry.comtamu.eduorganic-chemistry.orgcerritos.edu This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid, to drive the equilibrium towards the ester product. masterorganicchemistry.comorganic-chemistry.org

ReactantsCatalystProductKey FeaturesReference
Carboxylic Acid, AlcoholH₂SO₄, TsOH, or other strong acidsEster, WaterEquilibrium reaction; often uses excess alcohol as solvent. masterorganicchemistry.comorganic-chemistry.org

This table summarizes the general conditions for the Fischer-Speier esterification.

Michael addition reactions are fundamental carbon-carbon bond-forming reactions that can be employed to construct the cyclopentane ring with the desired substitution pattern. sci-hub.senih.govsigmaaldrich.com A convergent approach could involve the Michael addition of a methyl-substituted nucleophile to a cyclopentenone derivative, followed by further functionalization.

For the asymmetric synthesis of chiral this compound, an enantioselective Michael addition of a methyl organocuprate to a cyclopentenone bearing a chiral auxiliary or a pro-ester group at the 2-position could be a viable strategy. Subsequent removal of the chiral auxiliary and conversion of the pro-ester group would yield the desired product. Asymmetric Michael additions of various nucleophiles to α,β-unsaturated compounds are well-documented and often proceed with high enantioselectivity. researchgate.netmdpi.comscispace.com

Alternatively, a tandem Michael addition-cyclization strategy can be employed. This approach could involve the reaction of a Michael donor with a suitable acceptor that contains a latent functional group for a subsequent intramolecular cyclization to form the cyclopentane ring. While direct examples for the synthesis of this compound via this specific tandem reaction are not prevalent in the literature, the general principle is a powerful tool in the synthesis of functionalized cyclic systems. nih.govsigmaaldrich.com

One-Pot and Cascade Reaction Sequences for Enhanced Efficiency

A potential one-pot synthesis of this compound could involve a tandem Favorskii rearrangement and in-situ esterification. By carefully selecting the reaction conditions, it might be possible to effect the ring contraction of a 2-halo-3-methylcyclohexanone and the subsequent esterification of the resulting carboxylate in a single step.

Cascade reactions, where the product of one reaction is the substrate for the next in a sequential manner, offer an elegant approach to the synthesis of complex molecules. aalto.fiorganic-chemistry.orgnih.govunl.ptfrontiersin.org An organocatalyzed cascade reaction could be designed for the enantioselective synthesis of a precursor to this compound. For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization, can lead to highly functionalized and chiral cyclopentane derivatives. aalto.firesearchgate.net Subsequent modification of the functional groups would then provide the target molecule. The development of such cascade reactions for the synthesis of substituted cyclopentanes is an active area of research. sci-hub.seaalto.fi

Enzyme-Catalyzed Synthetic Routes for Stereocontrol and Yield Optimization

The application of enzymes, particularly lipases, in organic synthesis offers a powerful and green alternative for the production of chiral molecules, providing high stereoselectivity under mild reaction conditions. While direct enzymatic synthesis of this compound is not extensively documented, the principles of enzyme-catalyzed kinetic resolution of structurally similar cyclic esters provide a clear pathway for achieving stereocontrol and optimizing yields for its chiral derivatives. Lipases are widely recognized for their ability to differentiate between enantiomers in racemic mixtures, catalyzing reactions such as hydrolysis or transesterification with a high degree of selectivity. mdpi.com

A notable example that illustrates the potential for enzymatic resolution in this class of compounds is the kinetic resolution of ethyl cis-(±)-2-hydroxycyclopentane-1-carboxylate. researchgate.net This substrate, being structurally analogous to derivatives of 2-methylcyclopentanecarboxylate, serves as an excellent model for understanding how enzymatic strategies can be employed. The study highlights the use of Candida antarctica lipase (B570770) B (CAL-B), a versatile and widely used biocatalyst, for this purpose. researchgate.netd-nb.info

During the CAL-B-catalyzed O-acylation of racemic ethyl cis-(±)-2-hydroxycyclopentane-1-carboxylate using vinyl acetate (B1210297) as the acyl donor, a high enantioselectivity (E > 200) was observed. researchgate.net This demonstrates the enzyme's proficiency in selectively acylating one enantiomer, leaving the other unreacted. Such a process allows for the separation of the two enantiomers, a crucial step in the synthesis of optically pure compounds. However, a competing side-reaction, the hydrolysis of the ester function, was also noted. researchgate.net This underscores a critical aspect of yield optimization: the need to carefully control reaction conditions to favor the desired transformation.

Further investigation into the hydrolytic capabilities of CAL-B revealed that it could be intentionally employed for the de novo hydrolysis of racemic ethyl cis-(±)-2-hydroxycyclopentane-1-carboxylate. By adding water to the reaction medium, an enantiomerically enriched cis-2-hydroxycyclopentane-1-carboxylic acid with an enantiomeric excess (ee) of 90% was produced. researchgate.net This demonstrates that by selecting the appropriate enzymatic reaction—acylation or hydrolysis—different chiral products can be obtained with good stereocontrol.

The research findings from the enzymatic resolution of this analogous cyclopentane derivative are summarized in the tables below, providing insight into the potential outcomes for similar enzymatic processes on derivatives of this compound.

Table 1: CAL-B-Catalyzed Asymmetric O-Acylation

SubstrateEnzymeAcyl DonorSolventSelectivity (E)
ethyl cis-(±)-2-hydroxycyclopentane-1-carboxylateCandida antarctica lipase B (CAL-B)Vinyl acetatet-BuOMe> 200

Data sourced from a study on a structurally analogous compound. researchgate.net

Table 2: CAL-B-Catalyzed Hydrolysis for Enantiomeric Enrichment

SubstrateEnzymeNucleophileSolventProductEnantiomeric Excess (ee)
ethyl cis-(±)-2-hydroxycyclopentane-1-carboxylateCandida antarctica lipase B (CAL-B)H₂Ot-BuOMecis-2-hydroxycyclopentane-1-carboxylic acid90%

Data sourced from a study on a structurally analogous compound. researchgate.net

These findings strongly suggest that enzyme-catalyzed kinetic resolution is a highly viable strategy for the synthesis of chiral derivatives of this compound. The choice of enzyme, reaction type (hydrolysis or acylation), solvent, and other reaction parameters are critical factors that can be manipulated to achieve high stereocontrol and optimize the yield of the desired enantiomer. mdpi.com The versatility of lipases like CAL-B in accepting various cyclic substrates makes this approach a promising avenue for the development of advanced and sustainable synthetic methodologies. d-nb.info

Elucidation of Reaction Mechanisms and Kinetics Pertinent to Methyl 2 Methylcyclopentanecarboxylate

Mechanistic Investigations of Cyclopentane (B165970) Ring Formation

The construction of the substituted cyclopentane core of methyl 2-methylcyclopentanecarboxylate can be achieved through various synthetic strategies, with rearrangement reactions playing a pivotal role. The Favorskii and Ireland-Claisen rearrangements are two powerful methods for the formation of five-membered rings, each proceeding through distinct mechanistic pathways.

The Favorskii rearrangement is a base-induced rearrangement of an α-halo ketone that can lead to the formation of a carboxylic acid derivative with a contracted ring system. chegg.com In the context of synthesizing cyclopentanecarboxylates, a substituted α-halocyclohexanone serves as the precursor. The generally accepted mechanism proceeds through a cyclopropanone (B1606653) intermediate. chegg.com

The reaction is initiated by the abstraction of an α-proton by a base, such as a methoxide (B1231860) ion, to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the halogen, resulting in the formation of a bicyclic cyclopropanone intermediate. The cyclopropanone is then subjected to nucleophilic attack by the alkoxide base at the carbonyl carbon. Subsequent cleavage of one of the internal C-C bonds of the cyclopropanone ring occurs to relieve ring strain, leading to the formation of a carbanion. This ring-opening is regioselective, typically favoring the formation of the more stable carbanion. Protonation of the carbanion then yields the final ring-contracted ester product. chegg.com

The stereochemistry of the starting α-halo ketone and the reaction conditions can significantly influence the stereochemical outcome of the product. chegg.com The formation of the cyclopropanone intermediate and its subsequent ring-opening are key steps where stereocontrol can be exerted. chegg.com

Table 1: Key Steps in the Favorskii Rearrangement for Cyclopentanecarboxylate Synthesis

Step Description Intermediate/Transition State
1. Enolate Formation A base abstracts an acidic α-proton from the α-halo ketone. Enolate
2. Cyclopropanone Formation Intramolecular nucleophilic substitution to form a bicyclic intermediate. Cyclopropanone
3. Nucleophilic Attack The alkoxide base attacks the carbonyl carbon of the cyclopropanone. Tetrahedral Intermediate
4. Ring Opening Cleavage of a C-C bond to relieve ring strain and form a carbanion. Carbanion

| 5. Protonation | The carbanion is protonated to yield the final ester product. | Final Product |

The Ireland-Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that transforms an allylic ester into a γ,δ-unsaturated carboxylic acid. wikipedia.org This reaction is particularly useful for the stereoselective synthesis of substituted carboxylic acids, which can then be converted to esters like this compound. The key to the Ireland-Claisen rearrangement is the in-situ formation of a silyl (B83357) ketene (B1206846) acetal (B89532) from the allylic ester. numberanalytics.com

The mechanism commences with the deprotonation of the allylic ester at the α-position by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an ester enolate. researchgate.net This enolate is then trapped with a trialkylsilyl halide (e.g., TMSCl) to generate a silyl ketene acetal. The geometry of the resulting silyl ketene acetal (E or Z) can often be controlled by the reaction conditions. chem-station.com

The silyl ketene acetal then undergoes a concerted nih.govnih.gov-sigmatropic rearrangement through a chair-like six-membered transition state. wikipedia.org This rearrangement results in the formation of a silyl ester of a γ,δ-unsaturated carboxylic acid. Subsequent hydrolysis of the silyl ester furnishes the corresponding carboxylic acid, which can then be esterified to yield the methyl ester. The stereochemistry of the newly formed stereocenters is dictated by the geometry of the silyl ketene acetal and the conformation of the chair-like transition state. chem-station.com

Stereochemical Dynamics in Reaction Pathways

The stereochemical outcome of reactions leading to this compound is of paramount importance, as the biological activity and physical properties of the molecule are dependent on its three-dimensional structure. Both diastereoselectivity and enantioselectivity can be controlled through careful selection of reaction conditions and reagents.

In the context of the Ireland-Claisen rearrangement, the diastereoselectivity of the product is largely determined by the geometry of the intermediate silyl ketene acetal. pearson.com The formation of the (E)- or (Z)-silyl ketene acetal can be influenced by employing either kinetic or thermodynamic control during the enolization step.

Under kinetic control, a strong, bulky base like LDA is used at low temperatures. nih.gov The base will preferentially abstract the less sterically hindered proton, leading to the formation of the kinetic enolate. In contrast, thermodynamic control is favored by using a weaker base at higher temperatures, allowing for equilibration to the more stable, more substituted thermodynamic enolate. nih.gov

The geometry of the enolate directly translates to the geometry of the silyl ketene acetal, which in turn dictates the stereochemistry of the product through the chair-like transition state of the rearrangement. For instance, an (E)-silyl ketene acetal will lead to a different diastereomer than a (Z)-silyl ketene acetal. This principle allows for the selective synthesis of a desired diastereomer of the γ,δ-unsaturated carboxylic acid precursor to this compound.

Table 2: Conditions for Kinetic vs. Thermodynamic Enolate Formation

Control Type Base Temperature Enolate Formed Product
Kinetic Strong, bulky (e.g., LDA) Low (e.g., -78 °C) Less substituted (kinetic) Kinetic product

| Thermodynamic | Weaker (e.g., NaH) or stronger base at higher temp. | Higher | More substituted (thermodynamic) | Thermodynamic product |

Achieving enantioselectivity in the synthesis of this compound requires the introduction of chirality into the reaction sequence. This can be accomplished through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

In the Ireland-Claisen rearrangement, enantioselectivity can be induced by using a chiral base for the deprotonation step or by employing a chiral auxiliary attached to the ester. numberanalytics.com Chiral catalysts, such as chiral Lewis acids, can also be used to promote the rearrangement in an enantioselective manner. numberanalytics.com The catalyst can coordinate to the silyl ketene acetal, creating a chiral environment that favors one transition state over the other, leading to the preferential formation of one enantiomer.

For the Favorskii rearrangement, enantioselectivity can be achieved by using a chiral base or by performing the reaction in the presence of a chiral phase-transfer catalyst. These chiral entities can influence the stereochemical course of the reaction, leading to an excess of one enantiomer of the final product. The development of catalytic asymmetric versions of these rearrangements is an active area of research. nih.gov

Transformations of Functional Groups on this compound

The functional groups of this compound, namely the methyl ester and the methyl group on the cyclopentane ring, can undergo a variety of chemical transformations to yield a diverse range of derivatives.

The methyl ester functionality is a versatile handle for further synthetic manipulations. It can be hydrolyzed under acidic or basic conditions to afford the corresponding 2-methylcyclopentanecarboxylic acid. cymitquimica.com Reduction of the ester, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), yields (2-methylcyclopentyl)methanol. nih.gov The ester can also react with organometallic reagents, such as Grignard reagents. masterorganicchemistry.com For example, reaction with two equivalents of a Grignard reagent will lead to the formation of a tertiary alcohol. libretexts.org

The methyl group on the cyclopentane ring is generally less reactive. However, it can undergo functionalization under specific conditions. Free-radical halogenation, for instance with bromine in the presence of light or a radical initiator, can lead to the selective bromination at the tertiary carbon, although mixtures of products are possible. pearson.com More advanced methods, such as transition-metal-catalyzed C-H activation, can also be employed for the selective functionalization of the methyl group. nih.gov Oxidation of the methyl group is also a potential transformation, although it typically requires harsh conditions and may lead to a mixture of products. doubtnut.com

Table 3: Common Transformations of Functional Groups

Functional Group Reagent(s) Product
Methyl Ester H3O+ or OH- 2-Methylcyclopentanecarboxylic acid
Methyl Ester 1. LiAlH4, 2. H2O (2-Methylcyclopentyl)methanol
Methyl Ester 2 eq. RMgX, then H3O+ Tertiary alcohol

| Methyl Group | Br2, hv | Brominated cyclopentane derivative |

Oxidation Pathways: Formyl Group Oxidation and Remote C-H Bond Oxygenation

While this compound does not possess a formyl group, the oxidation of a closely related precursor, 2-formyl-1-methylcyclopentane, is a critical consideration in its synthetic context. Primary alcohols, which can be precursors to or derived from such aldehydes, are known to undergo a two-step oxidation process, first to an aldehyde and then to a carboxylic acid, when treated with strong oxidizing agents like acidified potassium dichromate. quora.com The aldehyde intermediate, if isolated, can be selectively oxidized to a carboxylic acid.

Remote C-H bond oxygenation represents a sophisticated strategy for functionalizing the hydrocarbon skeleton of the molecule. This process avoids the more reactive sites and targets specific C-H bonds. Direct and selective oxygenation of C-H bonds to introduce C-O bonds is a valuable synthetic tool. nih.gov Modern approaches often utilize metal-free photocatalysts and molecular oxygen under visible light, presenting a green and sustainable method for such transformations. nih.gov These reactions are challenging due to the need for high selectivity and often require specific directing groups or catalysts to achieve the desired outcome.

Reduction Reactions of Ester and Other Carbonyl Moieties

The ester functional group in this compound is susceptible to reduction by various reagents. The most common transformation is the reduction of the ester to a primary alcohol, (2-methylcyclopentyl)methanol. This is typically achieved using strong reducing agents.

ReagentProductReaction Conditions
Lithium aluminum hydride (LiAlH₄)(2-methylcyclopentyl)methanolTypically in an anhydrous ether solvent (e.g., diethyl ether, THF), followed by an aqueous workup.
Sodium borohydride (B1222165) (NaBH₄)No reaction (typically)NaBH₄ is generally not strong enough to reduce esters but can reduce ketones and aldehydes.

The mechanism of ester reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde, ultimately yielding the primary alcohol after protonation during workup.

Nucleophilic Substitution Reactions and Their Scope

The primary site for nucleophilic substitution on this compound is the carbonyl carbon of the ester. These reactions, known as nucleophilic acyl substitution, involve the addition of a nucleophile to the carbonyl group, followed by the elimination of the methoxide leaving group.

Common nucleophilic substitution reactions include:

Hydrolysis: The reaction with water, typically catalyzed by an acid or a base, cleaves the ester to yield 2-methylcyclopentanecarboxylic acid and methanol (B129727). Base-catalyzed hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group. For example, reacting with ethanol (B145695) would produce Ethyl 2-methylcyclopentanecarboxylate.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine yields the corresponding amide, N-substituted 2-methylcyclopentanecarboxamide.

The scope of these reactions is broad, allowing for the conversion of the ester into a variety of other functional groups, making it a versatile intermediate in organic synthesis. cymitquimica.com

Computational and Theoretical Chemistry Studies

Computational chemistry provides powerful tools for understanding the structure, reactivity, and electronic properties of molecules like this compound at a molecular level.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For reactions involving esters, DFT can be employed to calculate the energies of reactants, products, intermediates, and transition states. researchgate.net This allows for the determination of activation energies (ΔE‡) and reaction energies (ΔrE), providing insight into the kinetics and thermodynamics of the process. rsc.org For instance, DFT studies on the hydrolysis of esters can map out the potential energy surface of the reaction, identifying the lowest energy pathway and the structure of the high-energy transition state. These calculations are crucial for understanding stereoselectivity and regioselectivity in complex reactions. researchgate.net

Molecular Dynamics Simulations for Solvent Effects on Reactivity and Selectivity

Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, providing a detailed picture of solute-solvent interactions. researchgate.netresearchgate.net The choice of solvent can significantly influence the rate and outcome of a reaction by stabilizing or destabilizing reactants, transition states, and products. MD simulations can reveal how solvent molecules arrange around this compound and how this solvation shell affects its conformational dynamics and accessibility for reacting species. rsc.org By running simulations in different solvents, researchers can predict how polarity and hydrogen-bonding capabilities of the solvent will impact reaction selectivity, which is critical for optimizing synthetic procedures. rsc.orgnih.gov

Prediction of Nucleophilic and Electrophilic Sites (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting chemical reactivity. irjweb.com The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and reactivity. researchgate.netnih.gov

HOMO: The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is likely localized on the carbonyl oxygen atom, indicating it is a primary site for protonation in acid-catalyzed reactions.

LUMO: The LUMO represents the region most susceptible to receiving electrons and is associated with the molecule's ability to act as an electrophile. The LUMO is typically centered on the carbonyl carbon, identifying it as the site of attack for nucleophiles in substitution and reduction reactions. youtube.com

The analysis of these orbitals helps rationalize the observed reactivity patterns of the molecule. irjweb.com

Synthesis and Functionalization of Methyl 2 Methylcyclopentanecarboxylate Derivatives

Synthesis of Amino-Substituted Methylcyclopentanecarboxylates

The introduction of amino functionalities to the cyclopentane (B165970) ring of methyl 2-methylcyclopentanecarboxylate is a critical transformation for the synthesis of biologically relevant molecules. While direct amination of the this compound scaffold is not widely documented, analogous syntheses on related cyclopentane systems provide effective strategies.

One prominent approach involves the synthesis of β-amino acid derivatives. For instance, the synthesis of methyl 2-((methoxysulfonyl)amino)cyclopentane-1-carboxylate has been achieved, offering a foundational method that can be adapted. researchgate.net This particular synthesis generates a protected amino group on the cyclopentane ring, which can be further modified.

Stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids from hexoses has also been reported. This method utilizes a ring-closing metathesis of a polysubstituted diene intermediate, followed by a stereoselective aza-Michael functionalization of the resulting cyclopent-1-ene-1-carboxylic acid ester. researchgate.net Although this has been demonstrated on polyhydroxylated systems, the core strategy of aza-Michael addition to a suitably activated cyclopentene (B43876) precursor is a viable route to amino-substituted this compound derivatives.

Furthermore, the synthesis of N-amino-1,2-cyclopentane dicarboximide from cyclopentane phthalic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303) presents another pathway to introduce a nitrogen-containing functional group that could be further elaborated. google.com

PrecursorReagentsProductReference
CyclopenteneChlorosulfonyl isocyanate, Methanol (B129727)Methyl 2-((methoxysulfonyl)amino)cyclopentane-1-carboxylate researchgate.net
Polysubstituted diene from hexoseGrubbs' catalyst, p-methoxybenzylaminePolyhydroxylated cyclopentane β-amino acid derivative researchgate.net
Cyclopentane phthalic anhydrideHydrazine hydrateN-amino-1,2-cyclopentane dicarboximide google.com

Introduction of Diverse Substituents on the Cyclopentane Ring

The functionalization of the cyclopentane ring with a variety of substituents is essential for creating a library of derivatives with diverse chemical properties. Methodologies for achieving this on the this compound scaffold can be inferred from reactions on analogous cyclopentane structures.

Transannular C–H functionalization of cycloalkane carboxylic acids has emerged as a powerful tool for introducing aryl groups. nih.gov This palladium-catalyzed reaction demonstrates excellent regioselectivity for the γ-position, even in the presence of multiple β-C–H bonds. nih.gov This strategy could be applied to derivatives of 2-methylcyclopentanecarboxylic acid to introduce aryl substituents at specific positions.

The synthesis of highly functionalized cyclopentanes with multiple chiral centers has been achieved starting from cyclopentadiene-derived aminocyclopentenecarboxylic acids. researchgate.net This approach involves the stereo- and regiocontrolled functionalization of the cyclopentene double bond through processes like oxirane formation and subsequent ring-opening, allowing for the introduction of various functional groups in a controlled manner. researchgate.net

Regioselective and Stereoselective Derivatization Strategies

Controlling the regioselectivity and stereoselectivity of reactions is paramount in the synthesis of complex molecules. For this compound derivatives, several strategies can be employed to achieve this control.

The stereoselective synthesis of cyclopentanes bearing four stereocenters has been accomplished through a rhodium carbene-initiated domino sequence. nih.gov This method allows for the formation of three new bonds and the installation of four contiguous stereocenters with high diastereoselectivity and enantioselectivity. nih.gov The stereochemistry of the reduction of 2-methylcyclopentanone, a closely related precursor, has also been studied, providing insights into the facial selectivity of hydride attack, which is crucial for establishing stereocenters.

Regioselective synthesis of hydroxylated cyclooctane (B165968) β-amino acid derivatives has been achieved through the regioselective opening of an oxirane ring. nih.gov This principle of epoxide ring-opening can be directly applied to epoxidized derivatives of methyl 2-methylcyclopentenecarboxylate to introduce nucleophiles at a specific position with high regiocontrol. The stereochemistry of E2 elimination reactions in substituted cyclohexanes has been shown to be highly dependent on the stereochemical arrangement of the leaving group and the proton being abstracted, a concept that is equally applicable to cyclopentane systems for the regioselective formation of double bonds. google.com

Synthesis of Substituted Methyl Formyl Reagents Utilizing this compound Scaffolds

While the direct synthesis of substituted methyl formyl reagents from this compound is not explicitly detailed in the available literature, the chemical handles present on the scaffold lend themselves to such transformations. The ester functionality of this compound can be reduced to the corresponding primary alcohol. Subsequent oxidation of this alcohol would yield the desired formyl group (an aldehyde).

The challenge lies in the selective reduction of the ester in the presence of other functional groups that may be introduced onto the cyclopentane ring. Reagents such as diisobutylaluminium hydride (DIBAL-H) are known to reduce esters to aldehydes at low temperatures. Therefore, a functionalized this compound derivative could potentially be converted to a substituted methyl formyl cyclopentane by careful choice of reducing agents and reaction conditions.

Development of Complex Polycyclic Structures Incorporating the this compound Moiety

The this compound moiety can serve as a building block for the construction of more complex polycyclic structures, including lactones. The synthesis of polycyclic lactones has been achieved through various methods, often involving intramolecular cyclization reactions. nih.gov

For instance, a functionalized cyclopentane carboxylic acid derivative, which can be obtained from the hydrolysis of the corresponding methyl ester, can undergo intramolecular lactonization if a suitable hydroxyl group is present on the cyclopentane ring. The synthesis of tetracyclic lactones from 1,4-benzodioxine-2-carboxylic acid highlights a strategy where a carboxylic acid is a key functional group for the final ring closure to form the lactone. nih.gov

Furthermore, the development of cascade reactions provides an efficient means to construct polycyclic systems. For example, cascade ring expansion reactions have been utilized for the synthesis of medium-sized rings and macrocycles. Such a strategy could be envisioned where a derivative of this compound undergoes a series of reactions in a single pot to generate a complex polycyclic architecture.

Advanced Analytical Techniques for Structural and Mechanistic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of Methyl 2-methylcyclopentanecarboxylate. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish the compound's exact mass from other molecules with the same nominal mass. The molecular formula for this compound is C₈H₁₄O₂, which corresponds to a calculated exact mass of approximately 142.0994 Da.

In addition to confirming the molecular ion, mass spectrometry provides structural information through analysis of fragmentation patterns. docbrown.info When subjected to ionization, typically electron ionization (EI) in GC-MS, the molecule fragments in a predictable manner. Common fragmentation pathways for esters like this compound include:

Loss of the methoxy (B1213986) radical (•OCH₃): This results in a prominent fragment ion with an m/z of 111.

Loss of the methoxycarbonyl group (•COOCH₃): This cleavage yields a fragment corresponding to the 2-methylcyclopentyl cation at m/z 83.

Ring cleavage: Various fragmentations of the cyclopentane (B165970) ring can lead to smaller ions.

These fragmentation patterns serve as a molecular fingerprint, aiding in the structural confirmation and identification of the compound in complex mixtures. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the methoxy group, the methyl group on the ring, and the various protons on the cyclopentane ring. ¹³C NMR provides complementary information about the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOCH₃ ~3.6-3.7 (singlet, 3H) ~51-52
C2-CH₃ ~0.9-1.1 (doublet, 3H) ~15-20
C1-H ~2.5-2.8 (multiplet, 1H) ~45-50
C2-H ~1.8-2.1 (multiplet, 1H) ~35-40
C3-H₂, C4-H₂, C5-H₂ ~1.2-1.9 (complex multiplets, 6H) ~25-35

Note: These are predicted values. Actual shifts can vary based on solvent and stereochemistry.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and for determining stereochemistry.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals proton-proton coupling relationships through bonds, typically over two to three bonds. libretexts.org For this compound, COSY would show cross-peaks connecting the proton at C1 to the adjacent protons at C2 and C5, and the proton at C2 to the adjacent proton at C1, the methyl protons, and the protons at C3. This allows for a definitive mapping of the proton connectivity around the ring. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is particularly crucial for assigning the relative stereochemistry (cis/trans) of the substituents at C1 and C2. For the cis isomer, a NOESY cross-peak would be observed between the protons of the C2-methyl group and the proton at C1. This spatial proximity is absent in the trans isomer, meaning no significant cross-peak would be expected.

The structure of this compound contains two chiral centers (at C1 and C2). A key consequence of this is that the geminal methylene (B1212753) protons on the cyclopentane ring (at positions C3, C4, and C5) are diastereotopic. libretexts.orgmasterorganicchemistry.com This means they are in chemically non-equivalent environments and will have different chemical shifts in the ¹H NMR spectrum. libretexts.orgchemistrysteps.com

Instead of appearing as simple triplets or quartets, these diastereotopic protons will appear as distinct, complex multiplets. They will not only couple to their vicinal (neighboring) protons but also to their geminal partner on the same carbon atom. This phenomenon adds significant complexity to the spectrum but also provides a wealth of structural information. lew.ro The non-equivalence of these protons is a direct consequence of the molecule's chirality. masterorganicchemistry.com

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating its different stereoisomers. A reverse-phase HPLC method, often using a C18 column with a mobile phase like acetonitrile (B52724) and water, can effectively separate the compound from non-isomeric impurities. sielc.com

For isomeric resolution, which is necessary to separate the different enantiomers and diastereomers, chiral chromatography is required. This involves using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and enabling their separation and quantification. This technique is indispensable for studying the properties of individual stereoisomers.

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GCxGC) Coupled with Mass Spectrometry

Given its volatility, this compound is well-suited for analysis by Gas Chromatography (GC), typically coupled with a Mass Spectrometry (MS) detector. GC-MS provides both the retention time (a measure of how strongly the compound interacts with the GC column) and the mass spectrum, allowing for confident identification.

For highly complex samples where the target compound may co-elute with other matrix components in a standard GC analysis, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power. gcms.czintertek.com In GCxGC, the effluent from a primary GC column is passed through a second, different column, providing an additional dimension of separation. intertek.com This technique spreads the components of a mixture over a two-dimensional plane, drastically reducing the likelihood of co-elution and improving both detection limits and the quality of the resulting mass spectra for more reliable identification. gcms.czshimadzu.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at frequencies corresponding to their natural vibrational modes, resulting in a unique spectral fingerprint. For this compound, the IR spectrum provides definitive evidence for its key structural features, primarily the ester group and the saturated cyclic alkane framework.

The most prominent absorption band in the IR spectrum of a saturated aliphatic ester is the carbonyl (C=O) stretching vibration, which appears in a characteristic range of 1750-1735 cm⁻¹. orgchemboulder.com This absorption is typically sharp and very intense, making it one of the easiest to identify. libretexts.org The presence of the ester functional group is further confirmed by two distinct C-O stretching vibrations that are observed between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.comquimicaorganica.org One of these bands corresponds to the C-O bond adjacent to the carbonyl group, while the other relates to the O-CH₃ bond. spectroscopyonline.com

The saturated hydrocarbon structure of the methyl-substituted cyclopentane ring also gives rise to characteristic absorptions. Strong C-H stretching vibrations from the CH₂, and CH₃ groups are expected in the 2960-2850 cm⁻¹ region. libretexts.org Additionally, C-H bending (deformation) vibrations for these groups typically appear around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃). quimicaorganica.org The spectrum for the closely related compound, cyclopentane, shows its most significant absorptions are due to C-H stretching and bending vibrations. docbrown.info The collection of absorptions in the 1500-400 cm⁻¹ range, known as the fingerprint region, is a complex and unique pattern of overlapping vibrations that can be used to confirm the identity of the specific molecule. docbrown.info

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch1750 - 1735Strong, Sharp
C-O (Ester)Stretch1300 - 1000Strong (two bands)
C-H (Alkane)Stretch2960 - 2850Strong
C-H (CH₂)Bend (Scissoring)~1465Medium
C-H (CH₃)Bend (Symmetrical)~1375Medium

Synthetic Applications and Research Utility of Methyl 2 Methylcyclopentanecarboxylate

Methyl 2-Methylcyclopentanecarboxylate as a Key Synthon in Complex Organic Synthesis

The cyclopentane (B165970) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. As a substituted derivative, this compound serves as a synthon—a molecular fragment used to build larger, more complex molecules. Its utility stems from the defined stereochemistry and the reactivity of its ester functional group.

The cyclopentane carboxylate framework is integral to the synthesis of various complex organic structures. While specific, widespread applications of this compound itself are not extensively documented, the strategic value of this and related cyclopentane building blocks is well-established. For instance, cyclopentane-based β-amino acids are highly sought-after building blocks for creating peptides with specific, stable folding properties, known as foldamers. nih.gov The synthesis of these complex amino acids often relies on precursors that establish the cyclopentane core early in the synthetic sequence. nih.gov The functionalized cyclopentane scaffold is a key feature in many bioactive molecules, and methods to synthesize these structures are of significant interest. researchgate.net

The cyclopentane ring is a core component of numerous natural products. Therefore, simple cyclopentane derivatives are valuable starting materials for the synthesis of natural product analogues. These analogues are designed to mimic the biological activity of the natural product but with improved properties such as stability or potency. Research has demonstrated the synthesis of various bioactive scaffolds built around a cyclopentane core, including inhibitors of enzymes like histone deacetylases (HDACs) and aldo-keto reductases (AKR1C1 and AKR1C3), which are targets for cancer therapy. nih.gov The synthesis of such scaffolds often involves functionalizing a pre-existing cyclopentane carboxylic acid ring. nih.gov

Table 1: Examples of Bioactive Scaffolds Incorporating a Cyclopentane Ring This table is for illustrative purposes to show the importance of the core scaffold.

Bioactive Scaffold Type Therapeutic Target/Application Reference
γ-Arylated Cyclopentane Carboxylic Acids Aldo-Keto Reductase (AKR1C1, AKR1C3) Inhibitors nih.gov
Polyhydroxylated Cyclopentane β-Amino Acids Peptidomimetics, Foldamers nih.gov
Fused Cyclopentenoids Fluorescent Derivatives, Bioactive Molecules researchgate.net

While direct evidence for the use of this compound is limited, the closely related compound, methyl 2-cyclopentanonecarboxylate, is a widely recognized intermediate in the pharmaceutical and agrochemical industries. nbinno.comgoogle.com It serves as a foundational component in the multi-step synthesis of numerous Active Pharmaceutical Ingredients (APIs). nbinno.com For example, it is a key intermediate in the production of the non-steroidal anti-inflammatory drug Loxoprofen and certain antibiotics and cardiovascular preparations. google.com This highlights the industrial value of the C1-carboxylated cyclopentane scaffold as a precursor to high-value, complex molecules. The commercial availability of 2-methylcyclopentane-1-carboxylic acid further suggests its use as a building block for creating specialized intermediates. achemblock.comnih.gov

Investigational Chemical Tools for Mechanistic Biological Studies (e.g., hemoglobin allosteric modifiers based on related structures)

A significant area of research where the 2-methylcyclopentanecarboxylate scaffold has been explicitly used is in the development of investigational chemical tools to study biological mechanisms. Specifically, derivatives of this compound have been synthesized and evaluated as allosteric modifiers of hemoglobin. nih.gov Allosteric modifiers are molecules that bind to a protein at a site other than the active site, inducing a conformational change that alters the protein's activity. libretexts.orgmdpi.com In the case of hemoglobin, these modifiers can change its affinity for oxygen. libretexts.org

Researchers have designed and synthesized a series of 2-(aryloxy)-alkanoic acids to act as allosteric effectors. Within this series, a chiral analogue incorporating the 2-methylcyclopentane carboxylic acid moiety was identified as a particularly potent compound. nih.gov This research demonstrated that the stereochemistry of the cyclopentane ring plays a crucial role in the molecule's biological activity.

One specific derivative, (-)-(1R,2R)-1-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxy]-2-methylcyclopentanecarboxylic acid, showed greater in vitro activity in hemoglobin solutions than its corresponding racemate and other related compounds. nih.gov This finding underscores the importance of the cyclopentane scaffold in orienting the functional groups of the molecule for optimal interaction with the allosteric binding site on the hemoglobin protein. nih.govnih.gov Such compounds are valuable tools for studying the structural biology of hemoglobin and have potential for therapeutic applications where modulating oxygen delivery is desired. nih.gov

Table 2: Research Findings on a Key Hemoglobin Allosteric Modifier Based on a 2-Methylcyclopentane Scaffold

Compound Name Structure Type Key Research Finding Reference
(-)-(1R,2R)-1-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxy]-2-methylcyclopentanecarboxylic acid Chiral 2-methylcyclopentane carboxylic acid derivative Exhibited greater in vitro allosteric effector activity in hemoglobin solutions compared to its antipode and the lead compound RSR13. nih.gov

Challenges and Future Research Directions

Overcoming Steric Hindrance and Regioselectivity Issues in Functionalization

A primary challenge in the synthesis and subsequent functionalization of methyl 2-methylcyclopentanecarboxylate is controlling regioselectivity and overcoming steric hindrance. The presence of the methyl group at the C-2 position, adjacent to the methoxycarbonyl group, creates a sterically congested environment. This congestion influences the approach of reagents, often leading to mixtures of isomers or preventing reactions at desired positions.

For instance, in reactions involving the functionalization of the cyclopentane (B165970) ring, the directing effects of the existing substituents must be carefully managed. The electron-withdrawing nature of the ester can influence the reactivity of adjacent positions, while the bulkiness of the methyl group can shield one face of the ring. Research efforts focus on the use of specific catalysts and directing groups that can temporarily coordinate to the molecule and guide incoming reagents to a specific site, thereby overcoming the inherent steric bias. nih.gov The development of catalysts that can differentiate between sterically similar positions on the cyclopentane ring is a significant area of ongoing research. beilstein-journals.org

Strategies for Minimizing Byproduct Formation and Improving Reaction Efficiency

Strategies to enhance efficiency include the optimization of reaction conditions such as temperature, pressure, solvent, and catalyst loading. The use of highly selective catalytic systems is paramount. For example, in hydrogenation reactions to form the substituted cyclopentane ring, the choice of metal catalyst and support can significantly influence the diastereomeric excess. nih.gov Furthermore, the adoption of flow chemistry techniques is being explored. Continuous flow reactors can offer better control over reaction parameters, leading to cleaner reactions, fewer byproducts, and improved safety and scalability.

StrategyObjectiveKey Parameters to Optimize
Catalyst Selection Increase stereoselectivity and yield.Metal type (e.g., Rh, Ru), ligand, support material. nih.gov
Reaction Conditions Minimize side reactions and decomposition.Temperature, pressure, solvent polarity, reactant concentration.
Flow Chemistry Improve control, safety, and scalability.Flow rate, reactor temperature, residence time.
Purification Methods Isolate the desired product efficiently.Chromatography techniques, crystallization.

Development of Novel and Sustainable Catalytic Systems for Enantioselective Synthesis

The demand for enantiomerically pure compounds has driven the development of novel and sustainable catalytic systems. For a chiral molecule like this compound, achieving high enantioselectivity is crucial. Traditional methods often rely on expensive and toxic heavy metal catalysts. The future lies in "green" catalysis.

Organocatalysis has emerged as a powerful alternative, utilizing small organic molecules to catalyze asymmetric reactions with high enantioselectivity. beilstein-journals.orgnih.gov These catalysts are often more stable, less toxic, and more readily available than their metal-based counterparts. Additionally, biocatalysis, using enzymes, offers exceptional selectivity under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. Research is focused on discovering and engineering enzymes that can perform specific transformations on cyclopentane scaffolds. The use of earth-abundant and non-toxic metals, such as iron, in catalytic systems is also a promising area for sustainable synthesis. mdpi.com

Advancements in Asymmetric Synthesis Towards Higher Enantiopurity and Yields

Achieving high enantiopurity and chemical yield is the ultimate goal of asymmetric synthesis. For this compound, this involves the creation of two specific stereocenters. Recent advancements focus on developing more sophisticated and efficient asymmetric transformations.

Asymmetric Synthesis ApproachDescriptionPotential Advantage
Chiral Metal Catalysis Utilizes a central metal atom with chiral ligands to induce stereoselectivity.High turnover numbers and reactivity for a broad range of reactions. mdpi.com
Organocatalysis Employs small, chiral organic molecules as catalysts.Often metal-free, less sensitive to air and moisture, and promotes sustainability. nih.gov
Biocatalysis Uses enzymes to catalyze reactions.Unparalleled selectivity (enantio-, regio-, chemo-) under mild conditions.
Cascade Reactions Multiple reactions occur sequentially in one pot.Increased efficiency, reduced waste, and rapid construction of complex molecules. rsc.org

Integration of Machine Learning and Computational Chemistry for Predictive Synthesis and Mechanism Discovery

The integration of computational tools is revolutionizing synthetic chemistry. Machine learning (ML) and artificial intelligence (AI) are being used to predict the outcomes of reactions, suggest optimal synthetic routes, and discover novel reactions. nih.govresearchgate.net

Exploration of Undiscovered Reaction Pathways and Synthetic Transformations

A significant frontier in chemical synthesis is the discovery of entirely new reactions and synthetic strategies. For a molecule like this compound, this could involve novel approaches to ring formation or functionalization.

One area of intense research is C-H activation, which aims to directly convert carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds. Applying this to the cyclopentane ring would bypass the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses. Another area is the use of electro- and photochemistry to drive reactions under mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods. The exploration of bio-inspired synthetic pathways, mimicking how nature constructs complex molecules, could also lead to new, highly selective methods for synthesizing substituted cycloalkanes.

Q & A

Q. What are the recommended methods for synthesizing methyl 2-methylcyclopentanecarboxylate, and how do physical properties influence reaction design?

Methodological Answer: Synthesis typically involves esterification of 2-methylcyclopentanecarboxylic acid with methanol under acid catalysis. Key physical properties (e.g., boiling points, densities) from analogous compounds like methyl cyclopentanecarboxylate derivatives (bp 139–161°C, d 0.913–1.054) suggest reflux conditions and solvent selection based on polarity . For example, higher-boiling solvents (e.g., toluene) may prevent premature evaporation of reactants. Purity optimization requires GC analysis (>95% purity standards, as seen in cyclopentenone derivatives) to monitor byproducts .

Q. How should researchers characterize this compound, and what analytical discrepancies might arise?

Methodological Answer:

  • NMR : Compare spectral data to structurally similar esters (e.g., methyl 3-aminocyclopentanecarboxylate, C7H13NO2) for methyl group shifts and cyclopentane ring coupling patterns .
  • IR : Confirm ester carbonyl absorption near 1740 cm⁻¹ and absence of carboxylic acid O-H stretches.
  • GC-MS : Use retention indices from catalogued cyclopentanone derivatives (e.g., 2-methyl-2-cyclopenten-1-one, CAS 1120-73-6) to validate retention times . Discrepancies in purity (>95% vs. lower grades) may arise from incomplete esterification or residual solvents, necessitating column chromatography or redistillation.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves and EN 166-compliant eye protection to avoid skin/eye contact, as recommended for methyl 3-aminocyclopentanecarboxylate .
  • Ventilation : Employ fume hoods to minimize inhalation risks, aligning with guidelines for volatile cyclopentanone derivatives .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation, similar to unstable analogs like 2-methyl-2-cyclopenten-1-one .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can model steric effects from the 2-methyl group on nucleophilic attack at the ester carbonyl. Compare with pharmacologically active analogs (e.g., 2-(diethylamino)ethyl cyclopentanecarboxylate derivatives) to predict regioselectivity in alkylation or hydrolysis reactions . Molecular docking studies may further elucidate interactions with enzymatic targets (e.g., esterases) for biocatalytic applications .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Isomer Discrimination : Use 2D NMR (e.g., HSQC, HMBC) to differentiate regioisomers, as seen in cyclopentane carboxylate studies .
  • Dynamic Effects : Analyze variable-temperature NMR for conformational flexibility in the cyclopentane ring, which may obscure splitting patterns.
  • Cross-Validation : Compare GC retention times with catalogued standards (e.g., DL-3-methylcyclopentanone, CAS 1757-42-2) to confirm structural assignments .

Q. How can researchers mitigate environmental risks during large-scale synthesis of this compound?

Methodological Answer:

  • Waste Management : Segregate organic byproducts (e.g., unreacted carboxylic acid) and collaborate with licensed disposal services, as mandated for butyl 2-cyclopentanone-1-carboxylate waste .
  • Green Chemistry : Explore enzymatic esterification or ionic liquid catalysts to reduce solvent use, aligning with trends in cyclopentane derivative synthesis .

Q. What role does this compound play in drug discovery pipelines?

Methodological Answer: As a chiral building block, it can serve as a precursor for bioactive molecules. For example, cyclopentanecarboxylate esters are used in antihistamines (e.g., metcaraphen hydrochloride derivatives), suggesting potential for structure-activity relationship (SAR) studies . Optimize enantiomeric purity via chiral HPLC, referencing methods for DL-3-methylcyclopentanone resolution .

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